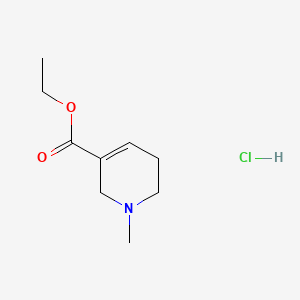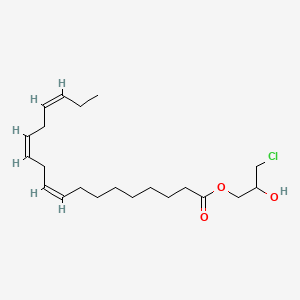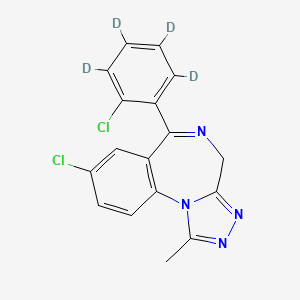
Arecaidine Ethyl Ester Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Arecaidine Ethyl Ester Hydrochloride is extensively used in scientific research, particularly in the study of muscarinic acetylcholine receptors. These receptors are crucial in various neurological processes, and the compound’s ability to bind to these receptors makes it valuable in drug development and molecular imaging studies . It has been used to investigate the binding affinity and selectivity of different ligands towards muscarinic acetylcholine receptor subtypes, which has implications in understanding diseases such as Alzheimer’s, Parkinson’s, and schizophrenia .
Mécanisme D'action
Target of Action
Arecaidine Ethyl Ester Hydrochloride, also known as 3-Pyridinecarboxylic Acid 1,2,5,6-Tetrahydro-1-Methyl Ethyl Ester Monohydrochloride, is a derivative of Arecoline . Arecoline is the principal active compound of the Areca nut and has been found to have a wide spectrum of pharmacological activities . The primary targets of this compound are likely to be similar to those of Arecoline, which include various receptors in the nervous, cardiovascular, digestive, and endocrine systems .
Analyse Biochimique
Biochemical Properties
Arecaidine Ethyl Ester Hydrochloride interacts with muscarinic acetylcholine receptors . It is an Arecaidine derivative that plays a significant role in biochemical reactions, particularly those involving these receptors . The nature of these interactions is primarily binding, where this compound binds to the receptors to exert its effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily mediated through its interaction with muscarinic acetylcholine receptors . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with muscarinic acetylcholine receptors . This binding can lead to changes in gene expression and influence various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Arecaidine Ethyl Ester Hydrochloride typically involves the esterification of Arecaidine with ethanol in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an acidic environment to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions: Arecaidine Ethyl Ester Hydrochloride, being an ester, primarily undergoes hydrolysis reactions. These reactions can be catalyzed by either acids or bases .
Common Reagents and Conditions:
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis (Saponification): Involves the reaction of the ester with a base such as sodium hydroxide, resulting in the formation of a carboxylate salt and an alcohol.
Major Products Formed:
Acidic Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Basic Hydrolysis: Produces the corresponding carboxylate salt and ethanol.
Comparaison Avec Des Composés Similaires
Arecoline: Another alkaloid found in areca nut, known for its muscarinic agonist properties.
Guvacoline: A related compound with similar biological activities.
Guvacine: Another derivative with distinct pharmacological effects.
Uniqueness: Arecaidine Ethyl Ester Hydrochloride is unique due to its specific binding affinity and selectivity towards muscarinic acetylcholine receptors. This makes it particularly useful in research focused on these receptors, providing insights into their role in various neurological conditions .
Propriétés
IUPAC Name |
ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-12-9(11)8-5-4-6-10(2)7-8;/h5H,3-4,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHNLWWLYHVIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCN(C1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719849 |
Source


|
| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17210-50-3 |
Source


|
| Record name | Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)



![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/new.no-structure.jpg)

![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)


![diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate](/img/structure/B587929.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
